

Application Note: Protocol for Prochloraz Residue Analysis in Soil Samples

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Compound of Interest

Compound Name: Prochloraz

Cat. No.: B1679089

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Audience: Researchers, scientists, and drug development professionals.

Abstract

Prochloraz is a broad-spectrum imidazole fungicide widely used in agriculture to protect crops from various diseases.[1][2] Its application can lead to residue accumulation in soil, posing potential environmental and food safety risks.[3][4] Therefore, monitoring **Prochloraz** residues in soil is crucial. This document provides a detailed protocol for the quantitative analysis of **Prochloraz** and its primary metabolite, 2,4,6-trichlorophenol, in soil samples. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure, followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[5][6] This method offers high sensitivity, accuracy, and efficiency for the simultaneous detection of **Prochloraz** and its metabolites.[7]

Principle

The protocol involves the extraction of **Prochloraz** residues from soil using acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts (a process known as "salting out").[4][8] A subsequent cleanup step using dispersive solid-phase extraction (dSPE) removes matrix interferences such as organic acids and fatty acids.[8] The final extract is then analyzed by HPLC-MS/MS, which provides selective and sensitive quantification of the target analytes.[5] The residue definition for regulatory purposes often includes the sum of

Prochloraz and its metabolites that contain the 2,4,6-trichlorophenol moiety, expressed as **Prochloraz**.^[1]

Apparatus and Reagents

- Apparatus:
 - High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS) system^[9]
 - Homogenizer/Blender
 - Centrifuge capable of ≥ 3000 rcf
 - Vortex mixer
 - Analytical balance
 - 50 mL polypropylene centrifuge tubes
 - 2 mL dSPE cleanup tubes
 - Autosampler vials
 - Syringe filters (0.22 μm)
- Reagents:
 - Acetonitrile (HPLC grade)
 - Water (HPLC grade)
 - **Prochloraz** analytical standard
 - 2,4,6-trichlorophenol (2,4,6-TCP) analytical standard
 - Magnesium sulfate (anhydrous)
 - Sodium chloride

- Trisodium citrate dihydrate
- Disodium citrate sesquihydrate
- Primary Secondary Amine (PSA) sorbent
- Formic acid or Ammonium acetate (for mobile phase)[9][10]

Experimental Protocol

Sample Preparation and Extraction (QuEChERS)

- **Sample Collection:** Collect representative soil samples from the field. Air-dry the samples and sieve through a 2 mm mesh to remove stones and debris.
- **Weighing:** Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube. For dry soil, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[3]
- **Extraction:** Add 10 mL of acetonitrile to the centrifuge tube.[3]
- **Shaking:** Cap the tube and shake vigorously for 5 minutes using a mechanical shaker to ensure thorough extraction of the pesticide residues.[3]
- **Salting-Out:** Add the contents of a citrate-buffered salt packet (typically containing 4 g MgSO_4 , 1 g NaCl , 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate) to the tube.[10]
- **Immediate Shaking:** Immediately cap and shake the tube vigorously for at least 2 minutes to prevent the formation of salt agglomerates and ensure proper partitioning.
- **Centrifugation:** Centrifuge the tube for 5 minutes at ≥ 3000 rcf to separate the acetonitrile layer from the aqueous and solid phases.[10]

Dispersive Solid-Phase Extraction (dSPE) Cleanup

- **Supernatant Transfer:** Carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL dSPE tube containing PSA sorbent (e.g., 150 mg) and anhydrous magnesium sulfate (e.g., 900 mg).[10]

- Vortexing: Cap the dSPE tube and vortex for 30-60 seconds to facilitate the removal of matrix co-extractives.[3]
- Centrifugation: Centrifuge the dSPE tube for 2 minutes at ≥ 5000 rcf.[3]
- Final Extract: Transfer the cleaned extract into an autosampler vial for HPLC-MS/MS analysis.[3] Depending on the expected concentration, the extract may be diluted with the mobile phase.[11]

Instrumental Analysis (HPLC-MS/MS)

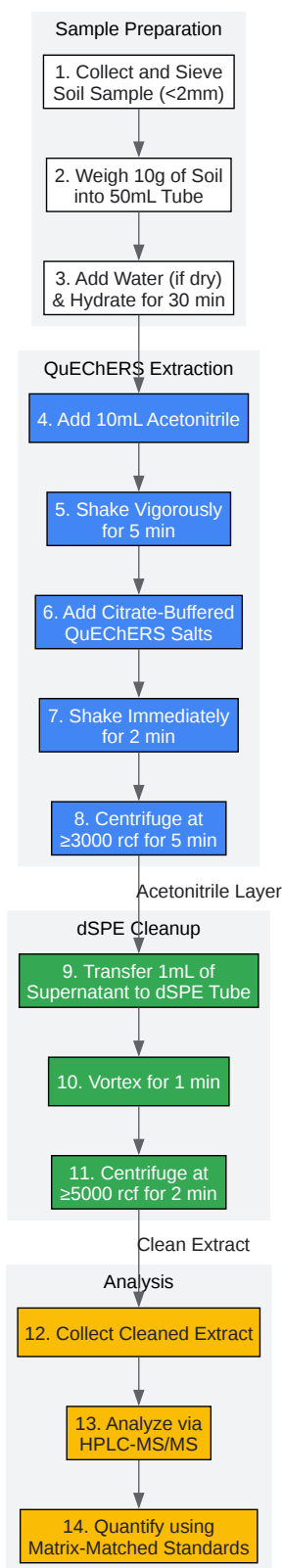
- HPLC Conditions (Typical):
 - Column: C18 column (e.g., 4.6 x 100 mm, 5 μ m)[9]
 - Mobile Phase: A gradient of water with 5 mM ammonium acetate (A) and methanol with 5 mM ammonium acetate (B).[9]
 - Flow Rate: 0.5 mL/min[9]
 - Injection Volume: 10 μ L[9]
 - Column Temperature: 40 $^{\circ}$ C[9]
- MS/MS Conditions (Typical):
 - Ionization Source: Electrospray Ionization (ESI), positive mode for **Prochloraz**, negative mode for 2,4,6-TCP.[12]
 - Detection Mode: Multiple Reaction Monitoring (MRM)[9]
 - Quantification: Use matrix-matched calibration curves to compensate for matrix effects and ensure accurate quantification.[3]

Data Presentation: Method Performance

The performance of the QuEChERS method combined with chromatographic analysis for **Prochloraz** in soil is summarized below. The data is compiled from various validation studies.

Parameter	Matrix	Analyte(s)	Value	Analytical Technique	Reference
Recovery	Soil	Prochloraz	86% - 95%	RRLC-MS/MS	[7]
Soil	2,4,6-trichlorophenol	90% - 96%	RRLC-MS/MS	[7]	
Soil	Prochloraz	94.5% - 97.3%	GC-ECD	[13]	
Limit of Quantification (LOQ)	Soil	Prochloraz, 2,4,6-TCP	0.005 mg/kg	RRLC-MS/MS	[5][7]
Soil	Prochloraz	0.0529 mg/kg	GC-ECD	[7]	
Limit of Detection (LOD)	Soil	Prochloraz	0.0159 mg/kg	GC-ECD	[7]
Soil	Prochloraz	0.02 mg/L	GC-ECD	[13]	
Relative Standard Deviation (RSD)	Soil	Prochloraz, 2,4,6-TCP	< 9.6%	RRLC-MS/MS	[7]

Visualization



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Caption: Workflow for **Prochloraz** residue analysis in soil.

Conclusion

This application note details a robust and effective protocol for the analysis of **Prochloraz** residues in soil using the QuEChERS extraction method followed by HPLC-MS/MS detection. The method provides excellent recovery rates and low limits of detection, making it suitable for routine monitoring and regulatory compliance.[7] The use of a standardized QuEChERS approach offers significant advantages in terms of speed, cost, and ease of use, while HPLC-MS/MS ensures high selectivity and sensitivity for reliable quantification.[3][6]

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